molecular formula C14H20N4O3S2 B5567626 N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide

N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide

Cat. No. B5567626
M. Wt: 356.5 g/mol
InChI Key: WWQZCXMIKYWGRW-WDEREUQCSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamides, including structures incorporating imidazo[2,1-b]thiazol, often involves nucleophilic addition reactions and subsequent cyclization processes. A one-pot two-stage method has been developed for synthesizing target heterocyclic compounds without isolating intermediates, proposing a tentative mechanism for the formation of annulated heterocyclic derivatives (Rozentsveig et al., 2013).

Molecular Structure Analysis

N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide, by virtue of its imidazo[2,1-b]thiazol and methanesulfonamide groups, is expected to exhibit unique structural features. The molecular and supramolecular structures of related N-substituted methanesulfonamides demonstrate diverse conformations and intermolecular interactions, including hydrogen bonding and π-π stacking, which significantly influence their physical and chemical behaviors (Jacobs et al., 2013).

Chemical Reactions and Properties

Compounds with the imidazo[2,1-b]thiazol moiety are involved in various chemical reactions, including regioselective synthesis and functionalization processes. For instance, iodine-catalyzed regioselective sulfenylation of imidazo[2,1-b]thiazoles using sulfonyl hydrazides as a thiol surrogate highlights the reactivity of such structures towards the formation of C-N, C-O, and C-S bonds under metal and oxidant-free conditions, presenting a library of functionalized derivatives (Organic & biomolecular chemistry, 2015).

Physical Properties Analysis

The physical properties of N-substituted methanesulfonamides, and related compounds, are influenced by their molecular structure, which dictates solubility, melting points, and thermal behavior. Studies on zinc methanesulfonate complexes with various ligands have provided insights into their thermal stability, decomposition patterns, and the role of sulfonamide moieties in determining the physical properties of these complexes (Silveira et al., 2004).

Chemical Properties Analysis

The chemical properties of such compounds are characterized by their reactivity, stability, and interaction with various reagents. The synthesis of N-substituted methanesulfonamides often explores their potential as ligands for metal coordination, highlighting the versatility and reactivity of the sulfonamide group in forming stable complexes with different metals. This underlines the importance of the sulfonamide functionality in determining the chemical behavior of these compounds (Dodoff et al., 2004).

Scientific Research Applications

Novel Synthesis Methods

Recent studies have emphasized innovative synthesis techniques for compounds similar to N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide. For instance, Patel et al. (2016) introduced a metal-free approach for C-C bond formation involving imidazo[2,1-b]thiazoles, demonstrating the potential for efficient and environmentally friendly synthesis methods Patel et al., 2016.

Antimicrobial and Anticancer Activities

Research has also explored the antimicrobial and anticancer properties of compounds structurally related to N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide. Premakumari et al. (2014) synthesized amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, demonstrating significant antimicrobial and anticancer activities Premakumari et al., 2014.

Catalysis and Material Science Applications

Further studies have delved into the catalytic applications of related compounds. For example, Mouradzadegun et al. (2015) reported on the synthesis of N-fused imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazol-quinoline derivatives using catalytic amounts of sulfamic acid-functionalized nanoparticles, showcasing the versatility of these compounds in facilitating chemical reactions under environmentally friendly conditions Mouradzadegun et al., 2015.

Advanced Synthesis of Heterocyclic Compounds

The field also investigates the synthesis of heterocyclic compounds, with research by Bashandy (2015) highlighting the synthesis of novel sulfonamides incorporating thiazole and imidazo[1,2-a]pyridine, among others, for anti-human liver cancer evaluation Bashandy, 2015.

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Compounds containing imidazole rings are found in many pharmaceuticals and are an active area of research .

properties

IUPAC Name

N-[(3S,4R)-1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S2/c1-9(2)10-6-18(7-11(10)16-23(3,20)21)13(19)12-8-17-4-5-22-14(17)15-12/h4-5,8-11,16H,6-7H2,1-3H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQZCXMIKYWGRW-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide

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